1,4-Dodecanediol: Structural Elucidation, Physicochemical Profiling, and Applications in Advanced Polymeric Excipients
1,4-Dodecanediol: Structural Elucidation, Physicochemical Profiling, and Applications in Advanced Polymeric Excipients
As a Senior Application Scientist navigating the intersection of organic synthesis and biomaterial engineering, selecting the right aliphatic building block is rarely a matter of simple stoichiometry. It is an exercise in structural causality. 1,4-Dodecanediol , a versatile asymmetric diol, serves as a prime example of how molecular topology dictates macroscopic material properties.
This whitepaper provides an in-depth technical analysis of 1,4-dodecanediol, detailing its IUPAC nomenclature, physicochemical properties, and its mechanistic role as a chain extender in the synthesis of advanced polyurethane hydrogels and medical adhesives.
Chemical Identity and Structural Causality
The IUPAC name for this compound is dodecane-1,4-diol [1]. Its chemical structure consists of a 12-carbon aliphatic backbone with hydroxyl (-OH) groups positioned at carbon-1 and carbon-4.
From a mechanistic perspective, 1,4-dodecanediol is not just a simple carbon chain; it is an amphiphilic molecule with two distinct functional domains:
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The Hydrophilic Head (C1–C4): The 1,4-diol configuration provides an asymmetric reactivity profile. The primary hydroxyl at C1 is sterically unhindered and highly reactive, whereas the secondary hydroxyl at C4 is slightly more sterically hindered. In step-growth polymerizations (e.g., polyurethanes), this differential reactivity allows for controlled, sequential chain extension, minimizing runaway cross-linking.
-
The Hydrophobic Pendant Tail (C5–C12): Unlike terminal diols (e.g., 1,12-dodecanediol), the incorporation of 1,4-dodecanediol into a polymer backbone leaves an 8-carbon octyl chain hanging off the main polymer axis. This pendant tail acts as an internal plasticizer. By sterically disrupting inter-chain hydrogen bonding, it lowers the glass transition temperature (
) and imparts intrinsic flexibility and water-resistance to the material without the need for leachable, small-molecule plasticizers[2][3].
Structural domains of 1,4-Dodecanediol and their functional impacts.
Quantitative Physicochemical Data
Accurate analytical standards are critical for validating raw materials in drug development and biomaterial synthesis. The table below summarizes the core quantitative data for 1,4-dodecanediol.
| Property | Value | Reference |
| IUPAC Name | dodecane-1,4-diol | [1] |
| CAS Registry Number | 38146-95-1 | [4] |
| Molecular Formula | C₁₂H₂₆O₂ | [1] |
| Molecular Weight | 202.337 g/mol | [4] |
| Monoisotopic Mass | 202.19328 Da | [5] |
| SMILES String | CCCCCCCCC(CCCO)O | [1][5] |
| InChIKey | HOIZOMIUZHPUHJ-UHFFFAOYSA-N | [4][5] |
| Predicted [M+H]⁺ (m/z) | 203.20056 | [5] |
Experimental Protocol: Synthesis of Polyurethane Hydrogels
1,4-Dodecanediol is frequently utilized in the formulation of water-absorbing polyurethanes, which are critical for wound dressings, incontinence pads, and breathable medical adhesives[2][3]. The following protocol outlines a self-validating workflow for synthesizing a flexible polyurethane hydrogel using 1,4-dodecanediol as a chain extender.
Phase 1: Pre-Polymer Synthesis (Isocyanate Termination)
-
Causality: We begin by reacting an aliphatic diisocyanate (e.g., Isophorone diisocyanate, IPDI) with a polyether polyol. An aliphatic diisocyanate is chosen specifically to prevent the UV-induced yellowing commonly seen with aromatic isocyanates, which is unacceptable in clinical wound dressings.
-
Procedure: Charge a dry, nitrogen-purged reactor with the polyol. Add IPDI at a designated NCO/OH molar ratio (>1 to ensure isocyanate termination). Heat to 80°C under continuous stirring for 2 hours.
-
Self-Validation (IPC): The reaction cannot proceed to Phase 2 until the NCO content is verified. Perform a dibutylamine back-titration . Direct measurement of NCO is unreliable; reacting the prepolymer with an excess of dibutylamine and titrating the unreacted amine with 0.1 N HCl provides a precise quantification. Proceed only when the NCO content reaches the theoretical target of 3.0% to 7.0%[3].
Phase 2: Chain Extension with 1,4-Dodecanediol
-
Causality: 1,4-Dodecanediol is introduced to build molecular weight. The primary hydroxyl (C1) reacts rapidly with the NCO groups, extending the polymer chain. The secondary hydroxyl (C4) reacts more slowly, providing a controlled, gradual increase in viscosity that prevents premature gelation and allows for proper mixing and casting.
-
Procedure: Cool the prepolymer to 60°C. Add a stoichiometric amount of 1,4-dodecanediol (calculated based on the titrated NCO content). Stir vigorously for 15 minutes.
Phase 3: Curing, Foaming, and Final Validation
-
Causality: To create a porous hydrogel, water is added. Water reacts with the remaining NCO groups to form unstable carbamic acids, which spontaneously decompose into primary amines and carbon dioxide (CO₂). The CO₂ acts as a blowing agent to create the foam structure, while the amines react with additional NCO groups to form urea cross-links.
-
Procedure: Add water (containing a surfactant to stabilize the foam) to the extended prepolymer. Pour the mixture into a mold and cure at room temperature for 24 hours.
-
Self-Validation (Final): Validate the material by measuring the wet-tensile-strength-at-break (
) and the swelling ratio . A successful incorporation of 1,4-dodecanediol will yield a hydrogel that maintains high tensile strength even when fully saturated, due to the hydrophobic shielding provided by the pendant octyl tails[3].
Step-by-step workflow for synthesizing 1,4-Dodecanediol-based hydrogels.
Analytical Validation via Mass Spectrometry
To confirm the purity of 1,4-dodecanediol prior to polymerization, Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard. When analyzing the raw material, researchers should look for specific adduct formations. According to predictive collision cross-section models, the primary adducts observed in positive ion mode will be the protonated molecule [M+H]⁺ at m/z 203.20056 and the sodium adduct [M+Na]⁺ at m/z 225.18250[5]. The presence of a strong signal at m/z 185.19054 ([M+H-H₂O]⁺) is highly diagnostic, indicating the expected loss of one water molecule from the diol structure during ionization[5].
References
- ECHEMI - Buy dodecane-1,4-diol from JHECHEM CO LTD.
- PubChemLite (Université du Luxembourg) - 1,4-dodecanediol (C12H26O2).
- PubChem (NIH) - CID 158945098 / 11148378 (1,4-Dodecanediol).
- Justia Patents - Adhesive composition for making waterproof breathable articles.
- Google Patents - Method for producing polyurethane foams or hydrogels by employing diol containing formulations.
Sources
- 1. CID 158945098 | C24H52O4 | CID 158945098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2022073834A1 - Method for producing polyurethane foams or hydrogels by employing diol containing formulations - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - 1,4-dodecanediol (C12H26O2) [pubchemlite.lcsb.uni.lu]
